

# Synthesis of 1-Methyl-1H-indazol-4-ol: An Application Note and Protocol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **1-Methyl-1H-indazol-4-ol**, a valuable building block in medicinal chemistry. The primary synthesis route detailed is the N-methylation of 4-hydroxy-1H-indazole, a method favored for its regioselectivity and operational simplicity. An alternative pathway involving the O-demethylation of 4-methoxy-1-methyl-1H-indazole is also presented.

## Data Summary

The following tables summarize the key quantitative data associated with the proposed synthesis protocols.

Table 1: Reagents for N-Methylation of 4-Hydroxy-1H-indazole

Reagent	Molecular Formula	Molar Mass ( g/mol )	Moles	Equivalents	Amount
4-Hydroxy-1H-indazole	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	134.14	1.0	1.0	User Defined
Sodium Hydride (60% in mineral oil)	NaH	24.00	1.2	1.2	Calculated
Methyl Iodide	CH <sub>3</sub> I	141.94	1.1	1.1	Calculated
Anhydrous Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	72.11	-	-	Sufficient Volume
Saturated Aqueous NH <sub>4</sub> Cl	NH <sub>4</sub> Cl	53.49	-	-	Sufficient Volume
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	-	-	Sufficient Volume
Brine	NaCl	58.44	-	-	Sufficient Volume
Anhydrous Sodium Sulfate	Na <sub>2</sub> SO <sub>4</sub>	142.04	-	-	Sufficient Volume

Table 2: Reaction Conditions for N-Methylation

Parameter	Value
Reaction Temperature	0 °C to Room Temperature
Reaction Time	12-16 hours
Atmosphere	Inert (Nitrogen or Argon)

## Experimental Protocols

### Primary Protocol: N-Methylation of 4-Hydroxy-1H-indazole

This protocol describes the regioselective N-methylation of 4-hydroxy-1H-indazole at the N1 position. Studies have shown that the use of sodium hydride in tetrahydrofuran generally favors N-1 alkylation of the indazole ring.<sup>[1][2][3][4]</sup>

#### Materials:

- 4-Hydroxy-1H-indazole
- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Inert gas supply (Nitrogen or Argon)
- Ice bath
- Separatory funnel
- Rotary evaporator

- Apparatus for column chromatography (silica gel)

#### Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran. Cool the suspension to 0 °C using an ice bath.
- **Deprotonation:** While stirring, add a solution of 4-hydroxy-1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the cooled sodium hydride suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
- **Methylation:** Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution at 0 °C.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford **1-Methyl-1H-indazol-4-ol**.

## Alternative Protocol: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

This protocol outlines a potential route to **1-Methyl-1H-indazol-4-ol** starting from the corresponding methyl ether. Several reagents are known to effect the demethylation of aromatic methyl ethers.[5][6][7][8] Boron tribromide ( $\text{BBr}_3$ ) is a common and effective reagent for this transformation.[5]

#### Materials:

- 4-Methoxy-1-methyl-1H-indazole
- Boron tribromide ( $\text{BBr}_3$ ) solution in dichloromethane (e.g., 1 M)
- Anhydrous dichloromethane (DCM)
- Methanol
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

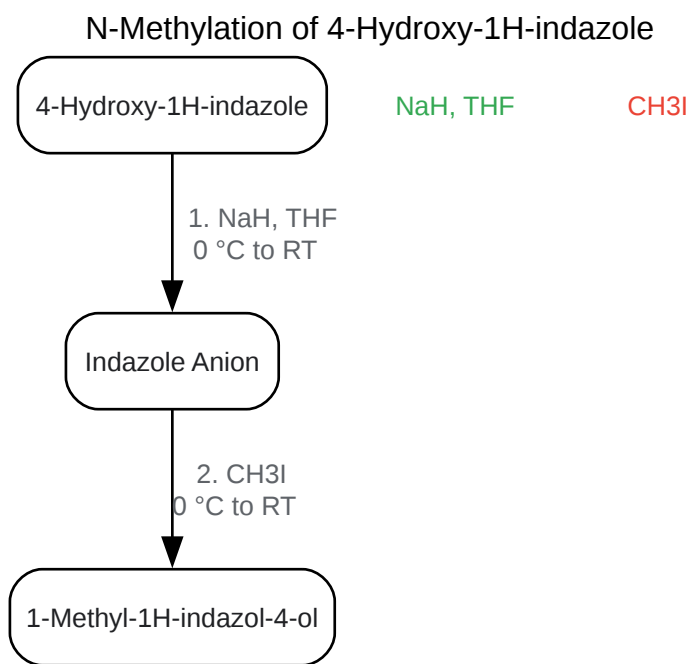
#### Procedure:

- **Reaction Setup:** Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere. Cool the solution to  $-78\text{ }^\circ\text{C}$  (dry ice/acetone bath).
- **Demethylation:** Slowly add a solution of boron tribromide (e.g., 1.5 equivalents) in dichloromethane to the cooled solution. Stir the reaction mixture at  $-78\text{ }^\circ\text{C}$  for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
- **Reaction Monitoring:** Monitor the reaction progress by TLC.
- **Quenching:** Cool the reaction mixture to  $0\text{ }^\circ\text{C}$  and carefully quench by the slow addition of methanol.

- Workup: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous  $\text{NaHCO}_3$  solution until the pH is neutral or slightly basic.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel to yield **1-Methyl-1H-indazol-4-ol**.

## Visualizations

Diagram 1: Synthesis of **1-Methyl-1H-indazol-4-ol** via N-Methylation

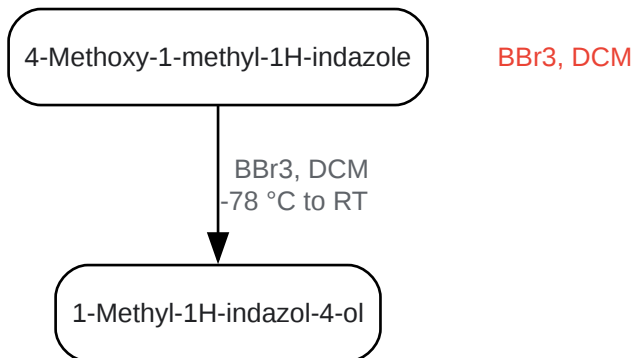


[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Methyl-1H-indazol-4-ol**.

Diagram 2: Alternative Synthesis via O-Demethylation

## O-Demethylation of 4-Methoxy-1-methyl-1H-indazole



[Click to download full resolution via product page](#)

Caption: Alternative route to **1-Methyl-1H-indazol-4-ol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. rsc.org [rsc.org]
- 7. liris.kuleuven.be [liris.kuleuven.be]
- 8. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of 1-Methyl-1H-indazol-4-ol: An Application Note and Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186704#1-methyl-1h-indazol-4-ol-synthesis-protocol]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)